N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxybenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 429.16885622 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
N-(3,4-dimethoxybenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide and its derivatives are subjects of significant interest in the field of organic chemistry due to their diverse reactivity and potential applications. Studies have focused on the design and synthesis of molecules with substituted nitrobenzyl groups, exploring their photoreactivity under irradiation, and revealing that compounds with dimethoxy-substituted benzyl groups decompose more slowly due to the electronic characteristics of the benzylic carbon (Katritzky et al., 2003). Furthermore, the reactivity of similar acetamide derivatives with aromatic amines has been studied to synthesize angular heterocyclic compounds, suggesting a common reaction path (Agarwal & Mital, 1976).
Synthetic Utility in Organic Chemistry
Research has demonstrated the utility of dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for the synthesis of N-alkylacetamides and carbamates, underscoring their importance in the synthesis of natural and pharmaceutical products (Sakai et al., 2022). This highlights the compound's relevance in developing new synthetic methodologies that can facilitate the construction of complex molecules for medicinal chemistry and drug discovery efforts.
Potential in Bioactive Molecule Synthesis
The synthesis of pyridazin-3-one derivatives and their utility in creating fused azines has been explored, revealing a general route that affords excellent yield. This work emphasizes the compound's role in generating novel classes of molecules with potential bioactivity (Ibrahim & Behbehani, 2014). Such studies are crucial for the discovery and development of new therapeutic agents.
Role in Material Science and Catalysis
In material science and catalysis, the compound's derivatives have been employed as ligands in the preparation of ruthenium catalysts for ketone reduction, showcasing their utility in the development of new catalytic systems (Facchetti et al., 2016). This research contributes to the broader effort to create efficient and selective catalysts for industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-31-22-12-10-17(14-23(22)32-2)15-26-24(29)16-28-25(30)13-11-21(27-28)20-9-5-7-18-6-3-4-8-19(18)20/h3-14H,15-16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSFYLMGVZIELP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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